Endo-Tandospirone is derived from tandospirone, which was first introduced in Japan in 1996 and later in China in 2004. It is marketed under various brand names, including Sediel. The compound's classification as an anxiolytic agent makes it a valuable therapeutic option for managing anxiety-related conditions.
The synthesis of endo-Tandospirone involves multiple steps starting from appropriate precursors. A common synthetic route includes:
Industrial production methods mirror these synthetic routes but are optimized for higher yields and purity, often recycling solvents to minimize waste .
Endo-Tandospirone has the following molecular characteristics:
The structure features a tricyclic framework that is characteristic of azapirones, allowing it to interact effectively with serotonin receptors .
Endo-Tandospirone can undergo several types of chemical reactions:
The products formed depend on specific reaction conditions and reagents used during these processes.
Endo-Tandospirone operates primarily as a selective partial agonist at the 5-HT1A receptor. This interaction enhances serotonin signaling in the brain, contributing to its anxiolytic and antidepressant effects. The compound exhibits relatively weak affinity for other receptors such as 5-HT2A, α1-adrenergic, and D2 receptors, which helps minimize side effects commonly associated with broader receptor activity .
Endo-Tandospirone is a solid at room temperature, with its physical state being influenced by factors like temperature and humidity.
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature changes. Its solubility profile indicates that it dissolves well in organic solvents while having limited solubility in water .
Endo-Tandospirone has diverse applications across various fields:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5